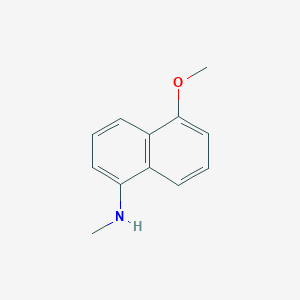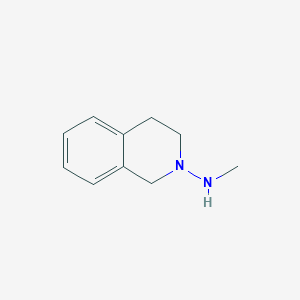
Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12beta,19alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vindoline can be synthesized through various methods. One notable method involves the conversion of tabersonine to vindoline via a series of enzymatic reactions . The reaction sequence includes hydroxylation, O-methylation, and several other steps catalyzed by specific enzymes . Another method involves the use of metabolically engineered Saccharomyces cerevisiae to produce vindoline from tabersonine . This method employs CRISPR/Cas9 mediated multiplex genome integration technology to enhance the production yield .
Industrial Production Methods: Industrial production of vindoline often involves the cultivation of Catharanthus roseus and extraction of the alkaloid from the plant leaves . Additionally, biotechnological approaches using recombinant yeast cell factories have been explored to produce vindoline on a larger scale . These methods aim to overcome the limitations of low yield and high production costs associated with traditional extraction methods .
Chemical Reactions Analysis
Types of Reactions: Vindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . For instance, the hydroxylation of tabersonine to form vindoline is a key step in its biosynthesis . Vindoline can also react with electrophiles such as benzoquinone to form adducts .
Common Reagents and Conditions: Common reagents used in the synthesis of vindoline include cytochrome P450 enzymes, O-methyltransferases, and other specific enzymes involved in the biosynthetic pathway . Conditions such as pH, temperature, and the presence of cofactors like S-Adenosyl-Methionine are crucial for optimizing the reactions .
Major Products Formed: The major product formed from the biosynthesis of vindoline is vinblastine, an important anticancer drug . Other products include various adducts formed through reactions with electrophiles .
Scientific Research Applications
Vindoline has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of complex alkaloids . In biology and medicine, vindoline is studied for its anticancer properties and its role in the biosynthesis of vinblastine and vincristine . It has also been investigated for its potential to reduce hyperlipidemia and renal pathophysiology in experimental type 2 diabetes . Additionally, vindoline is used in biotechnological research to develop sustainable production methods for valuable alkaloids .
Mechanism of Action
Vindoline exerts its effects by acting as a precursor in the biosynthesis of vinblastine and vincristine . These compounds target microtubules in cancer cells, disrupting their dynamics and causing mitotic arrest and cell death . The molecular targets of vindoline include various enzymes involved in its biosynthetic pathway, such as cytochrome P450 enzymes and O-methyltransferases .
Comparison with Similar Compounds
Vindoline is structurally similar to other monoterpene indole alkaloids such as catharanthine . vindoline is unique in its role as a precursor for vinblastine and vincristine, which are widely used in cancer chemotherapy . Other similar compounds include vincristine, vinblastine, and vinorelbine, all of which share a common biosynthetic origin but differ in their specific chemical structures and therapeutic applications .
Properties
Molecular Formula |
C25H32N2O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21+,23?,24+,25-/m0/s1 |
InChI Key |
CXBGOBGJHGGWIE-KKFURDAFSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Isomeric SMILES |
CCC12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)







![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
